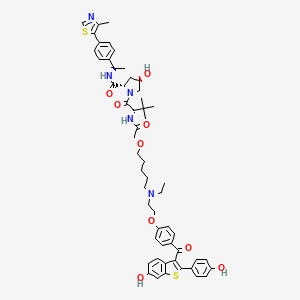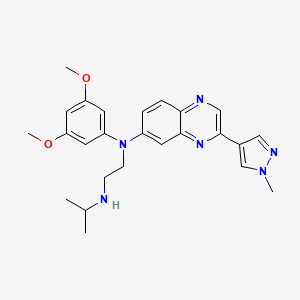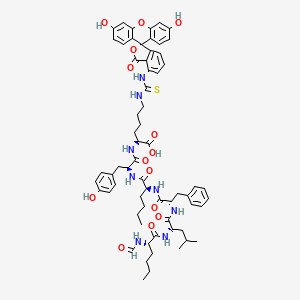
F-Chemotactic peptide-fluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-Chemotactic peptide-fluorescein is a fluorescent label.
Wissenschaftliche Forschungsanwendungen
1. Role in Inflammation and Host Defense
F-Chemotactic peptide-fluorescein, particularly formyl-peptide receptors (FPRs), are critical in leukocyte accumulation at inflammation sites and microbial infections. These receptors interact with a variety of pro- and anti-inflammatory ligands, contributing to diverse disease pathologies including amyloidosis, Alzheimer's disease, prion disease, and HIV. This highlights their potential as therapeutic targets in managing inflammation-related diseases (Le et al., 2002), (Li & Ye, 2013).
2. Chemotactic Responses and Cell Signaling
F-Chemotactic peptides, such as annexin 1 N-terminal peptide and LL-37, can activate leukocyte chemotaxis and cell signaling through FPR family members. These interactions play pivotal roles in regulating leukocyte migration into inflamed tissue, contributing to both innate and adaptive immunity (Ernst et al., 2004), (Yang et al., 2000).
3. Biosensors and Molecular Imaging
F-Chemotactic peptide-fluorescein, in conjunction with graphene oxide and fluorescein isothiocyanate, has been used to develop fluorescent biosensors for analyzing peptide-receptor interactions. These biosensors are promising for molecular imaging in cancer diagnosis, offering insights into protein functions in cells (Bianying et al., 2013).
4. Exploring Chemotactic Mechanisms
Studies have elucidated the chemotactic effects and specificity of formylated peptides, contributing to our understanding of chemotaxis in immune responses. These insights are vital for comprehending the underlying mechanisms of immune cell migration and the potential of chemotactic peptides as therapeutic agents (Kőhidai et al., 2003).
5. Roles in Mucosal Immune System
FPRs, including variants influenced by F-Chemotactic peptide-fluorescein, are not just limited to phagocytes but are also expressed in nonhematopoietic cells like epithelial cells. They play significant roles in maintaining mucosal homeostasis, especially in regulating the interactions between microbiota and host cells at various mucosal surfaces (Jeong & Bae, 2020).
6. Radiolabeling for Imaging
F-Chemotactic peptides have been used in developing methodologies for radiolabeling, enhancing the routine application of radiolabeled peptides in receptor imaging and quantification of receptor status, particularly in cancer diagnostics (Poethko et al., 2004).
Eigenschaften
CAS-Nummer |
117576-09-7 |
|---|---|
Produktname |
F-Chemotactic peptide-fluorescein |
Molekularformel |
C64H76N8O14S |
Molekulargewicht |
1213.41 |
IUPAC-Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)carbamothioylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H76N8O14S/c1-5-7-18-47(66-36-73)56(77)69-50(31-37(3)4)58(79)71-51(32-38-15-10-9-11-16-38)59(80)67-48(19-8-6-2)57(78)70-52(33-39-22-24-40(74)25-23-39)60(81)68-49(61(82)83)20-12-13-30-65-63(87)72-46-21-14-17-45-55(46)62(84)86-64(45)43-28-26-41(75)34-53(43)85-54-35-42(76)27-29-44(54)64/h9-11,14-17,21-29,34-37,47-52,74-76H,5-8,12-13,18-20,30-33H2,1-4H3,(H,66,73)(H,67,80)(H,68,81)(H,69,77)(H,70,78)(H,71,79)(H,82,83)(H2,65,72,87)/t47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
SZERHIDJPVWUOG-UTEXNEJUSA-N |
SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC=CC4=C3C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C(=O)O)NC=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
F-Chemotactic peptide-fluorescein; Fnlpntl-fluorescein; N-Formyl-nle-leu-phe-nle-tyr-lys-fluorescein; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



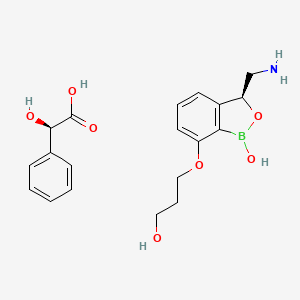
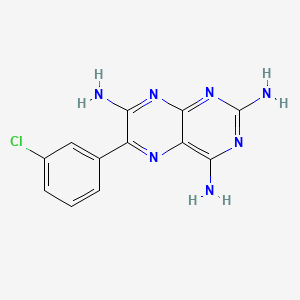
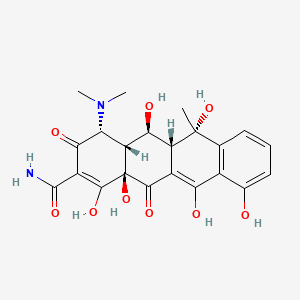
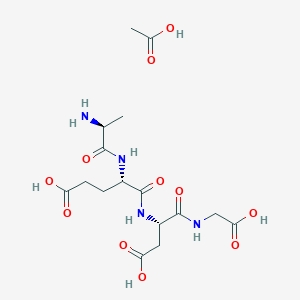
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)
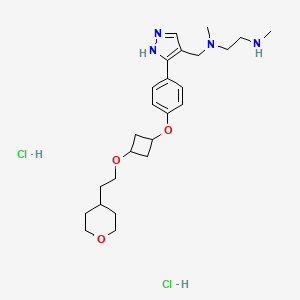
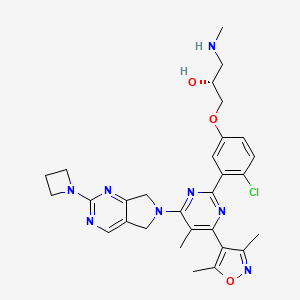
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)
